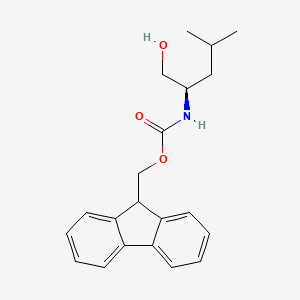

Fmoc-D-leucinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-D-leucinol, also known as ®-2-[(9-Fluorenylmethoxycarbonyl)amino]-4-methyl-1-pentanol, is a derivative of the amino acid leucine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has a molecular formula of C21H25NO3 and a molecular weight of 339.43 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fmoc-D-leucinol is typically synthesized through the reaction of D-leucinol with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing production costs.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-D-leucinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of bases like piperidine to remove the Fmoc group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields a carbonyl derivative, while reduction yields the original hydroxyl compound.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-D-leucinol serves as a crucial building block in the synthesis of peptides. It is particularly valuable in solid-phase peptide synthesis (SPPS) , where it facilitates the efficient assembly of complex peptide sequences. The use of Fmoc (9-fluorenylmethoxycarbonyl) protects the amino group during synthesis, allowing for selective coupling reactions.

Case Study: Peptide Therapeutics

Research has demonstrated that peptides synthesized using this compound exhibit enhanced stability and bioactivity. For instance, a study on antimicrobial peptides indicated that modifications with D-leucine residues significantly improved their efficacy against resistant bacterial strains .

Drug Development

In medicinal chemistry, this compound is instrumental in designing new pharmaceuticals. Its ability to form specific interactions with biological targets makes it a valuable component in developing compounds that modulate biological pathways.

Data Table: Drug Candidates Utilizing this compound

| Compound Name | Target Pathway | Application Area |

|---|---|---|

| Peptide A | Cancer cell apoptosis | Oncology |

| Peptide B | Inflammatory response | Immunology |

| Peptide C | Neurotransmitter modulation | Neurology |

Bioconjugation

This compound is employed in bioconjugation techniques that enable the attachment of biomolecules to surfaces or other molecules. This application is essential for creating targeted drug delivery systems and improving the efficacy of therapeutic agents.

Case Study: Targeted Drug Delivery Systems

A study highlighted the use of this compound in conjugating therapeutic peptides to nanoparticles for targeted cancer therapy. The modified nanoparticles demonstrated increased accumulation at tumor sites and reduced systemic toxicity .

Research in Neuroscience

The derivatives of this compound are explored for their potential therapeutic applications in neurodegenerative diseases. Research indicates that these compounds may influence neurotransmitter systems and provide insights into new treatment strategies.

Data Table: Neuroprotective Effects of this compound Derivatives

| Derivative Name | Mechanism of Action | Observed Effects |

|---|---|---|

| Derivative X | NMDA receptor antagonist | Reduced excitotoxicity |

| Derivative Y | GABA receptor modulator | Improved cognitive function |

Protein Engineering

In protein engineering, this compound aids in modifying proteins to enhance their stability and functionality for various industrial applications. This modification can lead to improved enzyme activity and resistance to denaturation.

Case Study: Enhanced Enzyme Stability

A recent study reported that enzymes engineered with this compound modifications exhibited a 30% increase in thermal stability compared to unmodified enzymes, making them more suitable for industrial processes .

Mecanismo De Acción

The mechanism of action of Fmoc-D-leucinol involves the protection of the amino group through the formation of a stable carbamate linkage with the Fmoc group. This protects the amino group from unwanted reactions during peptide synthesis. The Fmoc group can be selectively removed using a base such as piperidine, allowing for the sequential addition of amino acids .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-leucinol: Similar to Fmoc-D-leucinol but derived from L-leucine.

Fmoc-D-phenylalaninol: Derived from D-phenylalanine and used for similar purposes in peptide synthesis.

Fmoc-D-valinol: Derived from D-valine and used in peptide synthesis.

Uniqueness

This compound is unique due to its specific stereochemistry, which makes it suitable for the synthesis of peptides with D-amino acids. This stereochemistry is important for the biological activity and stability of the resulting peptides.

Conclusion

This compound is a valuable compound in peptide synthesis, offering protection for the amino group and enabling the stepwise assembly of complex peptides. Its applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research and industrial production.

Actividad Biológica

Fmoc-D-leucinol is a derivative of the amino acid D-leucine, commonly utilized in peptide synthesis and various biological applications. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is synthesized through standard peptide coupling techniques, often utilizing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. This method allows for the selective deprotection of the amino group, facilitating the formation of peptides with specific sequences. The successful synthesis of this compound has been documented, yielding high purity and effectiveness in subsequent biological assays .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of D-leucine derivatives, including this compound. In a comparative analysis involving various peptides modified with D-leucine, it was observed that these modifications significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

The antimicrobial efficacy was quantified using MIC assays. The results indicated that:

| Peptide | MIC (µM) | Target Bacteria |

|---|---|---|

| B1OS | 128 | Staphylococcus aureus |

| B1OS-D-L | 32 | Staphylococcus aureus |

| B1OS-D-L | 64 | Escherichia coli |

| Control (no D-Leu) | 128 | E. coli |

The D-leucine-modified peptides demonstrated a marked decrease in MIC values compared to their unmodified counterparts, indicating enhanced antibacterial properties .

Anticancer Activity

In addition to its antimicrobial properties, this compound exhibits promising anticancer effects. A study investigating the cytotoxicity of D-leucine-modified peptides on lung cancer cells revealed that:

- B1OS-D-L induced complete cell death in H838 lung cancer cells within 2 hours at a concentration of 10 µM.

- The cytotoxicity was significantly lower in normal cells, suggesting a selective action against cancerous tissues.

This selectivity is crucial for developing targeted cancer therapies with reduced side effects .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, existing literature suggests several pathways:

- Membrane Disruption: The amphipathic nature of D-leucine derivatives allows them to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction: In cancer cells, these compounds may trigger apoptotic pathways, promoting programmed cell death while sparing normal cells.

Case Studies

Several case studies have illustrated the effectiveness of this compound in real-world applications:

-

In Vivo Efficacy Against MRSA:

- In a waxworm model infected with methicillin-resistant Staphylococcus aureus (MRSA), treatment with D-leucine-modified peptides resulted in significant survival rates compared to untreated controls. The modified peptides demonstrated rapid bactericidal activity, effectively reducing bacterial load within hours .

- Antitumor Activity in Cell Lines:

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMGVJAOLIDKGZ-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.